![molecular formula C15H14O2 B14281487 3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one CAS No. 138779-66-5](/img/structure/B14281487.png)
3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is a derivative of naphthoquinone and is characterized by its fused ring system, which includes a naphthalene moiety and a pyran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxy-1,4-naphthoquinone with isobutyraldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, leading to the formation of the desired pyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones, dihydro derivatives, and functionalized pyran compounds.
Applications De Recherche Scientifique
3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in DNA repair and replication, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
β-Lapachone: A structurally related naphthoquinone with similar biological activities.
Menadione: Another naphthoquinone derivative used in vitamin K synthesis.
Plumbagin: A naturally occurring naphthoquinone with anticancer properties.
Uniqueness
3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its fused ring system and the presence of the pyran moiety differentiate it from other naphthoquinone derivatives, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
138779-66-5 |
|---|---|
Formule moléculaire |
C15H14O2 |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
3,3-dimethyl-4H-benzo[h]chromen-2-one |
InChI |
InChI=1S/C15H14O2/c1-15(2)9-11-8-7-10-5-3-4-6-12(10)13(11)17-14(15)16/h3-8H,9H2,1-2H3 |
Clé InChI |
OKHYTBYHRRRAHU-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2=C(C3=CC=CC=C3C=C2)OC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


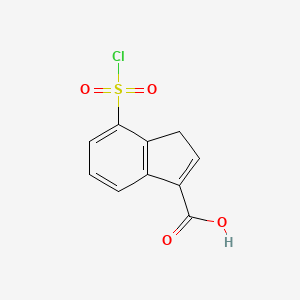
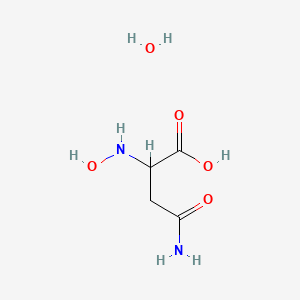
![2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281425.png)
![Stannane, tributyl[1-(phenylmethyl)ethenyl]-](/img/structure/B14281430.png)
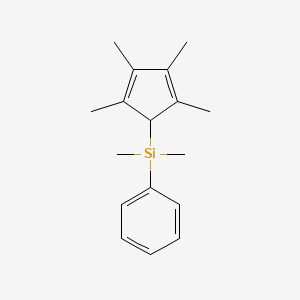
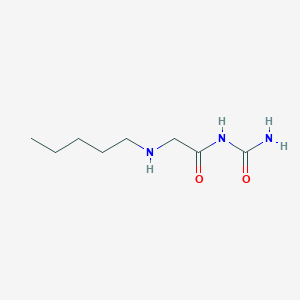

![Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14281449.png)
![Butanal, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14281456.png)
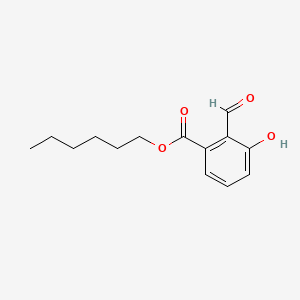
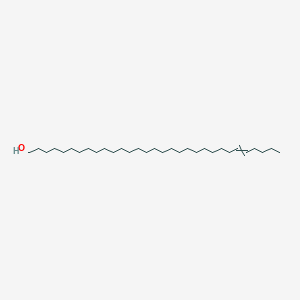
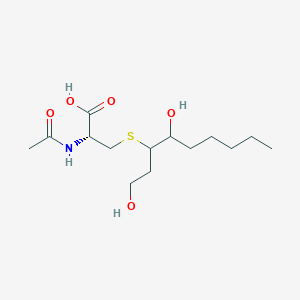
![1-[(4-Nitrophenyl)methyl]thiolan-1-ium chloride](/img/structure/B14281495.png)
![2,2'-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14281497.png)
